molecular formula C12H8F3NO3 B1603542 8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid CAS No. 199872-29-2

8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid

Cat. No. B1603542
M. Wt: 271.19 g/mol
InChI Key: WSFPCQOJBVMWEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description



  • 8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid is a chemical compound with the molecular formula C₁₂H₈F₃NO₃ .

  • It is also known by synonyms such as 5-Quinolinecarboxylic acid, 8-methoxy-2-(trifluoromethyl) .

  • The compound is a solid and has a molecular weight of 271.2 g/mol .

  • Its IUPAC name is 8-methoxy-2-(trifluoromethyl)-5-quinolinecarboxylic acid .





  • Synthesis Analysis



    • Information on the synthesis of this compound is not readily available in the provided sources.





  • Molecular Structure Analysis



    • The compound’s molecular structure consists of a quinoline ring with a trifluoromethyl group and a carboxylic acid functional group.

    • The InChI code is 1S/C12H8F3NO3/c1-19-8-4-2-7(11(17)18)6-3-5-9(12(13,14)15)16-10(6)8/h2-5H,1H3,(H,17,18) .





  • Chemical Reactions Analysis



    • Specific chemical reactions involving this compound are not detailed in the provided information.





  • Physical And Chemical Properties Analysis



    • The compound is a solid and should be stored in a refrigerator .

    • Purity is reported to be 95% .

    • It is not combustible and poses no significant hazards.




  • Scientific Research Applications

    “8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid” is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. It’s a fluorinated quinoline , and fluorinated quinolines have been known to exhibit remarkable biological activity .

    The quinoline ring system is widespread in nature and has been used for a long time as a basic structure for the search of synthetic antimalarial drugs . Incorporation of a fluorine atom into azaaromatics is known to enhance the biological activity of fluorinated compounds .

    Fluorinated quinolines have found application in agriculture, and also as components for liquid crystals . Cyanine dyes on the basis of quinolines also make a considerable share in commercial production .

    • Pharmaceutical Applications

      • Quinoline compounds have been found to be biologically and pharmaceutically active . They are essential in drug discovery and play a major role in the field of medicinal chemistry . For instance, Ubrogepant, a medicament used for acute migraine with or without visual disturbances, contains a trifluoromethyl group .
      • Some 8-substituted quinoline carboxylic acids have shown antibacterial activity . This suggests that “8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid” could potentially be used in the development of new antibacterial drugs.
    • Industrial Applications

      • Quinoline is a vital scaffold for leads in industrial and synthetic organic chemistry . Fluorinated quinolines, like “8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid”, have found application in agriculture .
      • They are also used as components for liquid crystals , suggesting potential applications in the electronics industry.
    • Chemical Synthesis

      • This compound could be used as a building block in the synthesis of more complex molecules . Its unique structure and properties could make it a valuable component in a variety of chemical reactions .
    • Material Science

      • Quinoline derivatives have been used in the development of new materials, including polymers and nanomaterials . “8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid” could potentially be used in similar applications .
    • Biochemical Research

      • Quinoline derivatives are often used in biochemical research, including studies of DNA intercalation . “8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid” could potentially be used in similar research applications .
    • Environmental Science

      • Quinoline derivatives have been studied for their potential use in environmental remediation, including the breakdown of pollutants . “8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid” could potentially be used in similar applications .

    Safety And Hazards



    • The compound is labeled with the GHS07 pictogram and a warning signal word.

    • Hazard statement: H302 (harmful if swallowed).

    • Precautionary statements include P280 , P305 , P351 , and P338 .




  • Future Directions



    • Research on this compound could explore its potential applications in medicinal chemistry, especially considering its boronic acid group.

    • Further investigations into its reactivity and potential synthetic applications are warranted.




    properties

    IUPAC Name

    8-methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H8F3NO3/c1-19-8-4-2-7(11(17)18)6-3-5-9(12(13,14)15)16-10(6)8/h2-5H,1H3,(H,17,18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WSFPCQOJBVMWEE-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=C2C(=C(C=C1)C(=O)O)C=CC(=N2)C(F)(F)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H8F3NO3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID10619920
    Record name 8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10619920
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    271.19 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid

    CAS RN

    199872-29-2
    Record name 8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10619920
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid
    Reactant of Route 2
    Reactant of Route 2
    8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid
    Reactant of Route 3
    8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid
    Reactant of Route 4
    8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid
    Reactant of Route 5
    Reactant of Route 5
    8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid
    Reactant of Route 6
    8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.